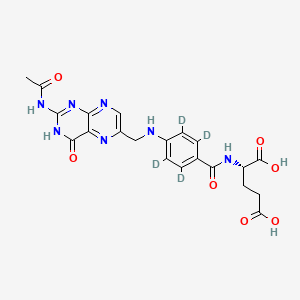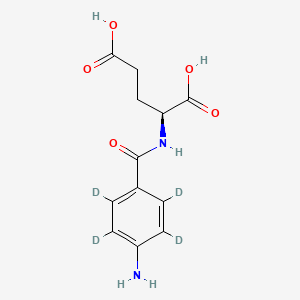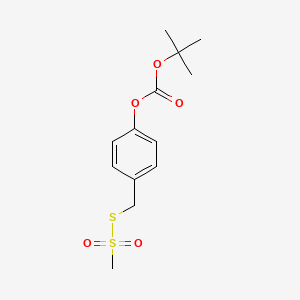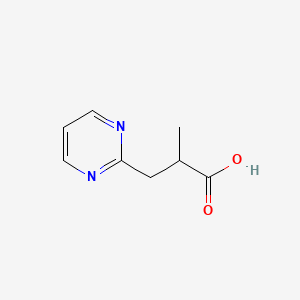![molecular formula C26H23BrNO3P B565580 [(4-Methoxy-2-nitrophenyl)methyl]triphenylphosphonium Bromide CAS No. 886442-56-4](/img/structure/B565580.png)
[(4-Methoxy-2-nitrophenyl)methyl]triphenylphosphonium Bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(4-Methoxy-2-nitrophenyl)methyl]triphenylphosphonium Bromide is a chemical compound with the molecular formula C26H23NO3P•Br and a molecular weight of 508.34 g/mol . This compound is primarily used in research settings, particularly in the fields of chemistry and biochemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Methoxy-2-nitrophenyl)methyl]triphenylphosphonium Bromide typically involves the reaction of triphenylphosphine with a suitable bromide precursor. One common method includes the following steps:
Starting Materials: Triphenylphosphine and 4-methoxy-2-nitrobenzyl bromide.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Solvents like dichloromethane or toluene are often used.
Procedure: The bromide precursor is added to a solution of triphenylphosphine in the chosen solvent. The mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Purification: The product is typically purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using industrial solvents and reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.
Análisis De Reacciones Químicas
Types of Reactions
[(4-Methoxy-2-nitrophenyl)methyl]triphenylphosphonium Bromide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The compound can participate in reduction reactions, particularly involving the nitro group.
Substitution: The bromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like sodium azide or thiols can replace the bromide ion under suitable conditions.
Major Products
Oxidation: Conversion of the nitro group to a nitroso or hydroxylamine derivative.
Reduction: Formation of the corresponding amine.
Substitution: Formation of azide or thiol derivatives.
Aplicaciones Científicas De Investigación
[(4-Methoxy-2-nitrophenyl)methyl]triphenylphosphonium Bromide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of phosphonium salts.
Biology: Employed in studies involving mitochondrial function due to its ability to target mitochondria.
Medicine: Investigated for its potential in drug delivery systems, especially for targeting specific cellular components.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism by which [(4-Methoxy-2-nitrophenyl)methyl]triphenylphosphonium Bromide exerts its effects often involves its ability to interact with biological membranes. The triphenylphosphonium moiety allows the compound to penetrate lipid bilayers, making it useful for targeting mitochondria. Once inside the cell, it can participate in various biochemical reactions, depending on the functional groups present.
Comparación Con Compuestos Similares
Similar Compounds
- [(4-Methoxyphenyl)methyl]triphenylphosphonium Bromide
- [(4-Nitrophenyl)methyl]triphenylphosphonium Bromide
- [(4-Methoxy-2-nitrophenyl)methyl]triphenylphosphonium Chloride
Uniqueness
[(4-Methoxy-2-nitrophenyl)methyl]triphenylphosphonium Bromide is unique due to the presence of both methoxy and nitro groups on the phenyl ring, which can influence its reactivity and biological activity
Propiedades
IUPAC Name |
(4-methoxy-2-nitrophenyl)methyl-triphenylphosphanium;bromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO3P.BrH/c1-30-22-18-17-21(26(19-22)27(28)29)20-31(23-11-5-2-6-12-23,24-13-7-3-8-14-24)25-15-9-4-10-16-25;/h2-19H,20H2,1H3;1H/q+1;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOGAUEAECQVDOW-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)[N+](=O)[O-].[Br-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23BrNO3P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50856413 |
Source


|
| Record name | [(4-Methoxy-2-nitrophenyl)methyl](triphenyl)phosphanium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50856413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
508.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886442-56-4 |
Source


|
| Record name | [(4-Methoxy-2-nitrophenyl)methyl](triphenyl)phosphanium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50856413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![Copper, bis[3-(acetyl-|EO)-5-(1-methylpropyl)-2,4-pyrrolidinedionato-|EO4]-, monohydrate](/img/structure/B565518.png)
